methyl 4-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate
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Description
Methyl 4-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate is a compound involved in various chemical syntheses and reactions. It is notable for its role in the creation of compounds with potential applications in different fields, such as medicine and materials science.
Synthesis Analysis
- The synthesis of similar compounds involves multiple steps, typically starting from basic chemical constituents like indanones, phenyl isothiocyanates, or acetoacetic esters. These processes often result in compounds with significant biological activities, as seen in the synthesis of methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (Minegishi et al., 2015) and methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate (Selič et al., 1997).
Molecular Structure Analysis
- The molecular structure of related compounds often features specific functional groups and bonds that are key to their reactivity and properties. For instance, the structure of methyl 4-(fluorocarbonyl)benzoate, a compound with similar characteristics, includes a planar phenylfluorocarbonyl group (Burns et al., 1993).
Chemical Reactions and Properties
- Compounds like this compound participate in various chemical reactions, forming complex sheets or chains through hydrogen bonds, as seen in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate (Portilla et al., 2007).
Physical Properties Analysis
- The physical properties of similar compounds are often influenced by their molecular structure. For example, compounds like methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate exhibit unique luminescence properties depending on substituted groups (Kim et al., 2021).
Chemical Properties Analysis
- The chemical properties of these compounds, including reactivity and potential biological activities, are significant. For instance, methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate is a dual malate dehydrogenase inhibitor targeting cancer metabolism (Naik et al., 2017).
Safety and Hazards
properties
IUPAC Name |
methyl 4-[[2-(2,3,6-trimethylphenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-5-6-13(2)18(14(12)3)24-11-17(21)20-16-9-7-15(8-10-16)19(22)23-4/h5-10H,11H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAUFSOLDYBVPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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